molecular formula C9H9ClO3 B052801 2-Chloro-3,4-dimethoxybenzaldehyde CAS No. 5417-17-4

2-Chloro-3,4-dimethoxybenzaldehyde

Cat. No.: B052801
CAS No.: 5417-17-4
M. Wt: 200.62 g/mol
InChI Key: SAWHDJTZESXNMM-UHFFFAOYSA-N
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Scientific Research Applications

2-Chloro-3,4-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, fragrances, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3,4-dimethoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxybenzaldehyde involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 2-Chloro-3,4-dimethoxybenzyl alcohol
  • 2-Chloro-3,4-dimethoxybenzene

Uniqueness

2-Chloro-3,4-dimethoxybenzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its chlorinated aromatic ring and aldehyde group make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWHDJTZESXNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202515
Record name 2-Chloroveratraldehyde
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5417-17-4
Record name 2-Chloro-3,4-dimethoxybenzaldehyde
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-Chloro-3,4-Dimethoxybenzaldehyde?

A: this compound is an organic compound with the molecular formula C9H9ClO3. [] Its structure comprises a benzene ring with the following substituents:

    Q2: How has computational chemistry been used to study this compound?

    A: Researchers have employed computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) using basis sets like 6-31+G(d,p) and 6-311++G(d,p) to optimize the structure of this compound. [] These calculations provided insights into its structural characteristics and electronic properties.

    Q3: What spectroscopic data is available for this compound?

    A: The ultraviolet (UV) absorption spectrum of this compound has been recorded in various solvents, including acetone, diethyl ether, and carbon tetrachloride (CCl4). [] This experimental data, along with theoretical calculations using Time-Dependent DFT (TD-DFT), helps understand its electronic transitions and absorption characteristics.

    Q4: Has this compound been used in the synthesis of other compounds?

    A: Yes, this compound serves as a precursor in synthesizing hydrazone derivatives. It has been reacted with both 4-nitrophenylhydrazine [] and 2,4-dinitrophenylhydrazine [] to form the respective hydrazone products. These reactions are confirmed through single-crystal X-ray diffraction analysis.

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